molecular formula C9H14N4OS B2905849 N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 1503718-67-9

N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2905849
CAS No.: 1503718-67-9
M. Wt: 226.3
InChI Key: ALSYSZCTMSFEFN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a thiadiazole derivative . Thiadiazole derivatives have been found to interact strongly with biological targets due to their mesoionic character . They have been reported to inhibit matrix metalloproteinases (MMPs), particularly stromelysin-1 (MMP-3) over gelatinase-A (MMP-2), with little or no affinity for collagenase (MMP-1) . MMPs are enzymes that degrade the extracellular matrix, playing a crucial role in tissue remodeling and disease processes, including cancer .

Mode of Action

The compound’s mode of action is primarily through the inhibition of its target enzymes. The thiadiazole ring allows the compound to cross cellular membranes and interact strongly with its targets . This interaction results in the inhibition of the target enzymes, disrupting their normal function .

Biochemical Pathways

The inhibition of MMPs affects various biochemical pathways. MMPs are involved in the degradation of fibronectin, laminin, gelatins of type I, III, IV, and V; collagens III, IV, X, and IX, and cartilage proteoglycans . Therefore, the inhibition of these enzymes by this compound can disrupt these degradation processes .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the target enzymes, leading to the disruption of the degradation of various components of the extracellular matrix . This can have significant effects at the molecular and cellular levels, potentially affecting tissue remodeling and disease processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced thiadiazole compounds, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific structure, which combines the thiadiazole ring with a cyclohexanecarboxamide moiety. This combination enhances its ability to interact with biological targets and may provide distinct pharmacological properties compared to other thiadiazole derivatives .

Properties

IUPAC Name

N-(5-amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c10-8-12-13-9(15-8)11-7(14)6-4-2-1-3-5-6/h6H,1-5H2,(H2,10,12)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSYSZCTMSFEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503718-67-9
Record name N-(5-amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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